S Subasri,
Santosh Kumar Chaudhary,
K Sekar,
Manish Kesherwani,
D Velmurugan
PMID: 29226743
DOI:
10.1142/S0219720017500263
Abstract
Fumarase catalyzes the reversible, stereospecific hydration/dehydration of fumarate to L-malate during the Kreb's cycle. In the crystal structure of the tetrameric fumarase, it was found that some of the active site residues S145, T147, N188 G364 and H235 had water-mediated hydrogen bonding interactions with pyromellitic acid and citrate which help to the protonation state for the conversion of fumarate to malate. When His 235 is mutated with Asn (H235N), water-mediated interactions were lost due to the shifting of active site water molecule by 0.7 Å away. Molecular dynamics (MD) simulations were also carried out by NAMD and analyzed using Assisted Model Building with Energy Refinement (AMBER) program to better understand the conformational stability and other aspects during the binding of pyromellitic acid and citrate with native and mutant FH. The role of hydrogen bonds and hydrophobic interactions was also analyzed. The present study confirms that the H235N mutation has a major effect on the catalytic activity of fumarase which is evident from the biochemical studies.
Yousif A Al-Dulaijan,
Lei Cheng,
Michael D Weir,
Mary Anne S Melo,
Huaibing Liu,
Thomas W Oates,
Lin Wang,
Hockin H K Xu
PMID: 29526668
DOI:
10.1016/j.jdent.2018.03.003
Abstract
Rechargeable calcium phosphate (CaP) composites were developed recently. However, none of the rechargeable CaP composites was antibacterial. The objectives of this study were to develop the first rechargeable CaP composite that was antibacterial, and to investigate the effects of adding dimethylaminohexadecyl methacrylate (DMAHDM) into rechargeable CaP composite on ion rechargeability and re-release as well as biofilm properties.
DMAHDM was synthesized via a Menschutkin reaction. Nanoparticles of amorphous calcium phosphate (NACP) were synthesized using a spray-drying technique. The resin contained ethoxylated bisphenol A dimethacrylate (EBPADMA) and pyromellitic glycerol dimethacrylate (PMGDM). Two composites were fabricated: rechargeable NACP composite, and rechargeable NACP-DMAHDM composite. Mechanical properties and ion release and recharge were measured. A dental plaque microcosm biofilm model using saliva was tested.
Flexural strength and elastic modulus of rechargeable NACP and NACP-DMAHDM composites matched commercial control composite (p > 0.1). NACP-DMAHDM inhibited biofilm metabolic activity and lactic acid, and reduced biofilm colony-forming units (CFU) by 3-4 log. NACP and NACP-DMAHDM showed similar Ca and P ion recharge and re-release (p > 0.1). Therefore, adding DMAHDM did not compromise the ion rechargeability. One recharge yielded continuous release for 42 d. The release was maintained at the same level with increasing number of recharge cycles, indicating long-term ion release and remineralization capability.
The first CaP rechargeable and antibacterial composite was developed. Adding DMAHDM into the rechargeable NACP composite did not adversely affect the Ca and P ion release and recharge, and the composite had much less biofilm growth and lactic acid production, with CFU reduction by 3-4 log.
This novel CaP rechargeable composite with long-term remineralization and antibacterial properties is promising for tooth restorations to inhibit caries.
Xueqin Wei,
Wenting Liang,
Wanhua Wu,
Cheng Yang,
Francesco Trotta,
Fabrizio Caldera,
Andrea Mele,
Tomoyuki Nishimoto,
Yoshihisa Inoue
PMID: 25582492
DOI:
10.1039/c4ob02390k
Abstract
Cyclic nigerosylnigerose (CNN), a saucer-shaped cyclic tetrasaccharide with a shallow concave surface, was reacted with pyromellitic dianhydride in 1:2 and 1:4 ratios to give two CNN-based polymers of different degrees of crosslinking, both of which swelled upon soaking in water, acting as a ‘nanosponge’ (NS). These NSs evolved several phases from isotropic solution to flowing and rigid gels via suspension by gradually increasing the concentration in water. The CNN-NSs thus prepared effectively mediated the enantiodifferentiating photoisomerization of (Z)-cyclooctene (1Z) to chiral (E)-isomer (1E). The enantiomeric excess (ee) of 1E obtained was a critical function of the solvent composition and the phase evolved at different CNN-NS concentrations in water. In isotropic solution, the enantioselectivity was generally low (−4% to +6% ee) but the chiral sense of 1E was inverted by increasing the methanol content. Interestingly, the product's ee was controlled more dramatically by the phase evolved, as was the case with the cyclodextrin-based nanosponge (CD-NS) reported previously. Thus, the ee of 1E was low in solution and suspension, but suddenly leaped at the phase border of flowing gel and rigid gel to give the highest ee of 22–24%, which are much higher than those obtained with CD-NSs (6–12% ee), revealing the positive roles of the chiral void space formed upon gelation of the crosslinked saccharide polymer.
Scott A Jamieson,
Katie W K Tong,
William A Hamilton,
Lilin He,
Michael James,
Pall Thordarson
PMID: 25361640
DOI:
10.1021/la502546n
Abstract
The kinetics of aggregation of two pyromellitamide gelators, tetrabutyl- (C4) and tetrahexyl-pyromellitamide (C6), in deuterated cyclohexane has been investigated by small angle neutron scattering (SANS) for up to 6 days. The purpose of this study was to improve our understanding of how self-assembled gels are formed. Short-term (< 3 h) time scales revealed multiple phases with the data for the tetrabutylpyromellitamide C4, indicating one-dimensional stacking and aggregation corresponding to a multifiber braided cluster arrangement that is about 35 Å in diameter. The corresponding tetrahexylpyromellitamide C6 data suggest that the C6 also forms one-dimensional stacks but that these aggregate to a thicker multifiber braided cluster that has a diameter of about 62 Å. Over a longer period of time, the radius, persistence length, and contour length all continue to increase in 6 days after cooling. These data suggest that structural changes in self-assembled gels occur over a period exceeding several days and that fairly subtle changes in the structure (e.g., tail-length) can influence the packing of molecules in self-assembled gels on the single-to-few fiber bundle stage.
Leila Hassani
PMID: 22562551
DOI:
10.1007/s12010-012-9671-2
Abstract
The stability of enzymes remains a critical issue in biotechnology. Compared with the strategies for obtaining stable enzymes, chemical modification is a simple and effective technique. In the present study, chemical modification of horseradish peroxidase (HRP) was carried out with pyromellitic anhydride. HRP has achieved a prominent position in the pharmaceutical, chemical, and biotechnological industries. In this study, the effect of chemical modification on thermal stability, structure, and function of the enzyme was studied by fluorescence, circular dichroism, and absorbance measurements. The results indicated a decrease in compactness of the structure and a considerable enhancement in thermal stability of HRP below 60 °C. It seems the charge replacement and introduction of the bulky group bring about the observed structural and the functional changes.
Astrid Barkleit,
Satoru Tsushima,
Olesya Savchuk,
Jenny Philipp,
Karsten Heim,
Margret Acker,
Steffen Taut,
Karim Fahmy
PMID: 21604703
DOI:
10.1021/ic102292j
Abstract
Thermodynamic parameters for the complexation of Eu(3+) with pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid, BTC) as a model system for polymerizable metal-complexing humic acids were determined using temperature-dependent time-resolved laser-induced fluorescence spectroscopy (TRLFS) and isothermal titration calorimetry (ITC). At low metal and ligand concentrations (<50 μM Eu(3+), <1 mM BTC), a 1:1 monomeric Eu-BTC complex was identified in the range of 25-60 °C. At elevated concentrations (>500 μM Eu(3+) and BTC) a temperature-dependent polymerization was observed, where BTC monomers are linked via coordinating shared Eu(3+) ions. The two methods lead to comparable thermodynamic data (ΔH = 18.5 ± 1.5/16.5 ± 0.1 kJ mol(-1); ΔS = 152 ± 5/130 ± 5 J mol(-1) K(-1); TRLFS/ITC) in the absence of polymerization. With the onset of polymerization, TRLFS reveals the water coordination number of the lanthanide, whereas calorimetry is superior in determining the thermodynamic data in this regime. Evaluating the heat uptake kinetics, the monomer and polymer formation steps could be separated by "time-resolved" ITC, revealing almost identical binding enthalpies for the sequential reactions. Structural features of the complexes were studied by Fourier-transform infrared (FTIR) spectroscopy in combination with density functional theory (DFT) calculations showing predominantly chelating coordination with two carboxylate groups in the monomeric complex and monodentate binding of a single carboxylate group in the polymeric complex of the polycarboxylate with Eu(3+). The data show that pyromellitic acid is a suitable model for the study of metal-mediated polymerization as a crucial factor in determining the effect of humic acids on the mobility of heavy metals in the environment.
Roger Nadrowitz,
Adolf Coray,
Terence Boehringer,
Jürgen Dunst,
Dirk Rades
PMID: 22349208
DOI:
10.1088/0031-9155/57/5/1325
Abstract
The pyromellitic acid (benzene-1,2,4,5-tetracrboxylic acid) dosimeter is a liquid, nearly tissue equivalent detector (the density of the solution is 1.000 56 g cm⁻³). This acid fluoresces after exposure to proton radiation, if excited with light. The detector was exposed to proton doses of 1.0-10.0 Gy (energies: 138 and 160 MeV). The correlation between fluorescence intensity and delivered energy dose is one to one and linear, whereby the deviation from the linear behavior for all measured values is less than 1%. Variations of the dose rate between 2.4 and 6.0 Gy s⁻¹ had no influence on the correlation between dose and fluorescence. The quenching of the pyromellitic acid detector amounts to about 22% for 138 MeV protons in the Bragg peak. For the period of 1-26 days after exposure, an increase in fluorescence intensity of the exposed solutions (5.0 Gy) was noticed, which corresponds to a daily data drift averaging 0.91% if the solution is stored in the dark at 4 °C. Non-exposed solutions showed no change of the control value.
Astrid Barkleit,
Gerhard Geipel,
Margret Acker,
Steffen Taut,
Gert Bernhard
PMID: 20943431
DOI:
10.1016/j.saa.2010.09.003
Abstract
For the first time Am(III) complexation with a small organic ligand could be identified and characterized with time-resolved laser-induced fluorescence spectroscopy (TRLFS) at room temperature and trace metal concentration. With pyromellitic acid (1,2,4,5-benzene-tetracarboxylic acid, BTC) as ligand spectroscopic characteristics for the Am-BTC complex system were determined at pH 5.0, an ionic strength of 0.1 M (NaClO4) and room temperature. The fluorescence lifetimes were determined to be 23.2±2.2 ns for Am3+(aq) and 27.2±1.2 ns for the Am-BTC 1:1 complex; the emission maximum for the 5D1-(7)F1 transition is 691 nm for both species. The complex stability constant for the Am-BTC 1:1 complex was calculated to be logβ110=5.42±0.16.
Saru Taujale,
Laura R Baratta,
Jianzhi Huang,
Huichun Zhang
PMID: 26845107
DOI:
10.1021/acs.est.5b05314
Abstract
Our previous work reported that Al2O3 inhibited the oxidative reactivity of MnO2 through heteroaggregation between oxide particles and surface complexation of the dissolved Al ions with MnO2 (S. Taujale and H. Zhang, "Impact of interactions between metal oxides to oxidative reactivity of manganese dioxide" Environ. Sci. Technol. 2012, 46, 2764-2771). The aim of the current work was to investigate interactions in ternary mixtures of MnO2, Al2O3, and NOM and how the interactions affect MnO2 oxidative reactivity. For the effect of Al ions, we examined ternary mixtures of MnO2, Al ions, and NOM. Our results indicated that an increase in the amount of humic acids (HAs) increasingly inhibited Al adsorption by forming soluble Al-HA complexes. As a consequence, there was less inhibition on MnO2 reactivity than by the sum of two binary mixtures (MnO2+Al ions and MnO2+HA). Alginate or pyromellitic acid (PA)-two model NOM compounds-did not affect Al adsorption, but Al ions increased alginate/PA adsorption by MnO2. The latter effect led to more inhibition on MnO2 reactivity than the sum of the two binary mixtures. In ternary mixtures of MnO2, Al2O3, and NOM, NOM inhibited dissolution of Al2O3. Zeta potential measurements, sedimentation experiments, TEM images, and modified DLVO calculations all indicated that HAs of up to 4 mg-C/L increased heteroaggregation between Al2O3 and MnO2, whereas higher amounts of HAs completely inhibited heteroaggregation. The effect of alginate is similar to that of HAs, although not as significant, while PA had negligible effects on heteroaggregation. Different from the effects of Al ions and NOMs on MnO2 reactivity, the MnO2 reactivity in ternary mixtures of Al2O3, MnO2, and NOM was mostly enhanced. This suggests MnO2 reactivity was mainly affected through heteroaggregation in the ternary mixtures because of the limited availability of Al ions.
Sabina W Jaros,
Jarosław Król,
Barbara Bażanów,
Dominik Poradowski,
Aleksander Chrószcz,
Dmytro S Nesterov,
Alexander M Kirillov,
Piotr Smoleński
PMID: 32369972
DOI:
10.3390/molecules25092119
Abstract
The present study reports the synthesis, characterization, and crystal structure of a novel bioactive metal-organic framework, [Ag
(
-PTA)
-PTA)
(
-pma)(H
O)
]
·6nH
O (bioMOF
), which was assembled from silver(I) oxide, 1,3,5-triaza-7-phosphaadamantane (PTA), and pyromellitic acid (H
pma). This product was isolated as a stable microcrystalline solid and characterized by standard methods, including elemental analysis,
H and
P{
H} NMR and FTIR spectroscopy, and single crystal X-ray diffraction. The crystal structure of
disclosed a very complex ribbon-pillared 3D metal-organic framework driven by three different types of bridging ligands (
-PTA,
-PTA, and
-pma
). Various bioactivity characteristics of bioMOF
were investigated, revealing that this compound acts as a potent antimicrobial against pathogenic strains of standard Gram-negative (
,
) and Gram-positive (
) bacteria, as well as a yeast (
). Further,
showed significant antiviral activity against human adenovirus 36 (HAdV-36). Finally, bioMOF
revealed high cytotoxicity toward an abnormal epithelioid cervix carcinoma (HeLa) cell line with low toxicity toward a normal human dermal fibroblast (NHDF) cell line. This study not only broadens the family of PTA-based coordination polymers but also highlights their promising multifaceted bioactivity.